Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C11H16N2O4S . It has a molecular weight of 272.32 g/mol . The compound is also known by other names such as ethyl 2- (tert-butoxycarbonylamino)thiazole-4-carboxylate, ethyl 2- [ (2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate, and ethyl 2- { [ (tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O4S/c1-5-16-8(14)7-6-18-9(12-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) . The canonical SMILES string is CCOC(=O)C1=CSC(=N1)NC(=O)OC©©C .Physical and Chemical Properties Analysis
The compound has a molecular weight of 272.32 g/mol . The exact physical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Crystal Structure Analysis : Lynch and Mcclenaghan (2004) examined the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, focusing on its hydrogen-bonded interactions, which are crucial for understanding its chemical behavior and potential applications (Lynch & Mcclenaghan, 2004).
Synthesis and Characterization for Industrial Applications : Shafi, Rajesh, and Senthilkumar (2021) synthesized thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications, highlighting the importance of understanding the properties of these compounds for practical use (Shafi, Rajesh, & Senthilkumar, 2021).
Ultrasonic and Thermally Mediated Synthesis : Baker and Williams (2003) explored novel methods for synthesizing 2-amino-1,3-thiazole-5-carboxylates, demonstrating the versatility of these compounds in chemical synthesis (Baker & Williams, 2003).
Corrosion Inhibition : Raviprabha and Bhat (2019) studied the use of ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate in preventing corrosion, demonstrating its potential application in materials science (Raviprabha & Bhat, 2019).
Anticancer Activity : Sonar et al. (2020) synthesized new thiazole compounds, including those derived from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, and tested their anticancer activity against breast cancer cells (Sonar et al., 2020).
Antimicrobial Study and QSAR Analysis : Desai, Bhatt, and Joshi (2019) modified ethyl 2-amino-4-methylthiazole-5-carboxylate and studied its antimicrobial activities, demonstrating the potential of this compound in pharmaceutical research (Desai, Bhatt, & Joshi, 2019).
RAFT Polymerization for Drug Delivery : Yildirim et al. (2016) synthesized a copolymer for the controlled delivery of hydrophobic drugs, using a derivative of ethyl 2-((tert-butoxycarbonyl)amino)-4-phenyl-1,3-thiazole-5-carboxylate, highlighting its application in nanomedicine (Yildirim et al., 2016).
Design and Synthesis of GyrB Inhibitors : Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as inhibitors for Mycobacterium tuberculosis GyrB, showing its potential in antibacterial drug development (Jeankumar et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(tert-butoxycarbonyl)ethanolamine , are often used as biochemical reagents and are involved in the synthesis of phosphatidyl ethanolamines and ornithine .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through the tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis to protect amines .
Biochemical Pathways
It’s known that similar compounds are used in the synthesis of phosphatidyl ethanolamines and ornithine , suggesting that it may play a role in lipid metabolism and the urea cycle.
Result of Action
Given its potential role in the synthesis of phosphatidyl ethanolamines and ornithine , it may influence cell membrane structure and function, as well as nitrogen metabolism.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-5-22-14(20)13-12(11-9-7-6-8-10-11)18-15(24-13)19-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXQRNFZFFTCSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)OC(C)(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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